propan-2-yl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propan-2-yl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, followed by the introduction of the chromenyl and methoxyphenyl groups. The final step involves esterification to introduce the propan-2-yl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and safety of the process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
Propan-2-yl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which propan-2-yl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the propan-2-yl group, which may affect its solubility and reactivity.
Propan-2-yl 7-(2-hydroxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Contains a hydroxy group instead of a methoxy group, which can influence its hydrogen bonding and overall stability.
Uniqueness
The presence of the propan-2-yl group and the specific arrangement of functional groups in propan-2-yl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate gives it unique chemical and biological properties
Properties
Molecular Formula |
C30H29NO6 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
propan-2-yl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H29NO6/c1-16(2)37-30(34)26-17(3)31-22-13-18(19-9-5-7-11-24(19)35-4)14-23(32)28(22)27(26)21-15-36-25-12-8-6-10-20(25)29(21)33/h5-12,15-16,18,27,31H,13-14H2,1-4H3 |
InChI Key |
ROBCTMOINUPRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=COC5=CC=CC=C5C4=O)C(=O)OC(C)C |
Origin of Product |
United States |
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